molecular formula C17H19N3O4S B5395042 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid

Katalognummer B5395042
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: TUIDYOPRTAZAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid, also known as CYC116, is a small molecule inhibitor of Aurora kinases that has been studied for its potential use in cancer treatment. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression has been linked to various types of cancer.

Wirkmechanismus

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid inhibits Aurora kinases, which are involved in regulating various stages of mitosis. By blocking their activity, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid disrupts the normal cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been shown to have other biochemical and physiological effects. For example, it can inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, its potency and selectivity for Aurora kinases can vary depending on the specific cancer cell line being studied. Additionally, like many other anticancer agents, it can have toxic effects on healthy cells and tissues.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid. One area of interest is in combination therapy, where it could be used in conjunction with other anticancer agents to enhance their effectiveness. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid treatment. Additionally, there is ongoing research into the development of more potent and selective Aurora kinase inhibitors that could be even more effective than 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid.

Synthesemethoden

The synthesis of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group, and then coupling with 5-chloropyrimidine-2,4-dione to yield the final product.

Wissenschaftliche Forschungsanwendungen

3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as an anticancer agent. In vitro and in vivo studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy.

Eigenschaften

IUPAC Name

3-(cyclohexylsulfamoyl)-5-pyrimidin-5-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(22)13-6-12(14-9-18-11-19-10-14)7-16(8-13)25(23,24)20-15-4-2-1-3-5-15/h6-11,15,20H,1-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDYOPRTAZAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.